Boc-d-glu-ofm

描述

“Boc-d-glu-ofm” is a peptide that has been used for the synthesis of ester insulin and cyclic peptide mixtures . It is a synthesis intermediate .

Synthesis Analysis

“this compound” has been used in solid-phase peptide synthesis . It has been used for the synthesis of ester insulin and cyclic peptide mixtures . The synthesis involves the coupling, without preactivation, of the resin-bound C-terminal amino acid with excess amounts of amino acid tri-tert-butoxysilyl (Sil) esters, using HATU as a catalyst .

Molecular Structure Analysis

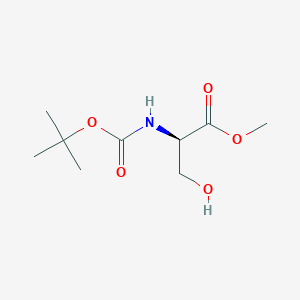

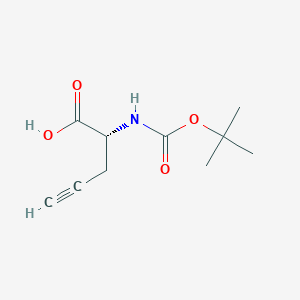

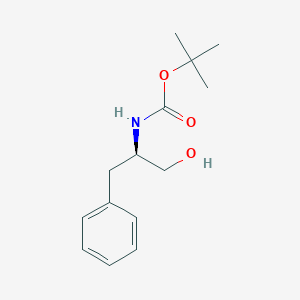

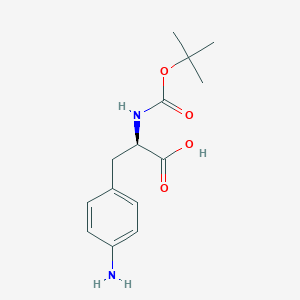

The molecular formula of “this compound” is C24H27NO6 . The molecular weight is 425.47 .

Chemical Reactions Analysis

“this compound” is used in solid-phase peptide synthesis and the synthesis of [AspB10,LysB28,ProB29]-ester insulin .

Physical And Chemical Properties Analysis

“this compound” is a white to off-white powder . It has a molecular weight of 425.47 and a molecular formula of C24H27NO6 . The density is 1.1±0.1 g/cm3 . The boiling point is 449.8±40.0 °C at 760 mmHg .

科学研究应用

蛋白酶中的锌结合:Yamamura 等人 (1998) 的研究探讨了相关肽 Boc-Glu-Thr-Ile-His-OMe 与 Zn2+ 的反应,这与蛋白酶的锌结合位点有关。这项研究有助于理解锌与肽序列的相互作用,这对设计蛋白酶抑制剂至关重要。

CCK8 类似物的生物学特性:Charpentier 等人 (1989) 研究了 CCK8 的环状和线性类似物,包括 Boc-Glu-Tyr-Nle-D-Lys-Trp-Nle-Asp-Phe-NH2,以了解它们对中枢受体的选择性和结合亲和力。此类研究对于开发针对中枢神经系统受体的药理剂至关重要。

固相肽合成:Tam 等人 (1980) 探索了在固相肽合成中使用 Boc-Asp(OcHex) 和 Boc-Glu(OcHex) 的可能性。这些化合物因其在肽合成中的稳定性和功效而被利用,这对于创建广泛的生物活性肽至关重要。

手性反转和肽构象:Bobde 等人 (1995) 研究了 Boc- D -Glu-Ala-Leu-LysNHMe,重点关注其在溶剂中的构象特性。了解这些特性对于设计具有特定生物活性的肽至关重要。

生物材料的交联:Joyce 等人 (2020) 讨论了使用准等温调制差示扫描量热法 (QiMDSC) 来分析 生物材料中的交联机制,这与医疗植入物和组织工程的发展有关。

DPP-IV 抑制剂合成:Hsu 等人 (2011) 报道了 Boc-3,3-二甲基谷氨酸的合成,作为他们关于 DPP-IV 抑制剂的工作的一部分,这对于治疗 2 型糖尿病非常重要。

晶体中肽柱的表征:Karle 等人 (1990) 描述了 含有 Boc-Aib-Glu(OBzl)-Leu-Aib-Ala-Leu-Aib-Ala-Lys(Z)-Aib-OMe 的十肽的结构,显示出晶体中平行的拉链排列。这项研究为晶体学和肽设计领域做出了贡献。

安全和危害

When handling “Boc-d-glu-ofm”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

作用机制

Target of Action

Boc-D-Glu-OFm is a peptide that has been used in the synthesis of ester insulin and cyclic peptide mixtures . The primary targets of this compound are therefore the proteins involved in the insulin signaling pathway, which plays a crucial role in regulating glucose metabolism .

Mode of Action

It is known that it is used in the synthesis of ester insulin, suggesting that it may interact with its targets by mimicking the structure of insulin and binding to insulin receptors . This could trigger a series of downstream reactions that result in the regulation of glucose metabolism .

Biochemical Pathways

Upon binding to the insulin receptor, this compound likely initiates the insulin signaling pathway . This pathway involves a series of phosphorylation events that lead to the translocation of glucose transporters to the cell membrane, promoting glucose uptake . Additionally, the insulin signaling pathway also influences other metabolic processes, including lipid metabolism and protein synthesis .

Pharmacokinetics

Peptides are generally well-absorbed, distributed throughout the body, metabolized by proteolytic enzymes, and excreted in the urine . The bioavailability of this compound would be influenced by factors such as its stability, solubility, and resistance to enzymatic degradation .

Result of Action

The molecular and cellular effects of this compound’s action would be the regulation of glucose metabolism, as suggested by its use in the synthesis of ester insulin . This could result in decreased blood glucose levels and increased glucose uptake by cells, contributing to the overall homeostasis of glucose in the body .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other proteins or molecules that could interact with this compound, and the presence of proteolytic enzymes that could degrade it

属性

IUPAC Name |

(4R)-5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(12-13-21(26)27)22(28)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYVYHUPZNONJS-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。